molecular formula C15H18O2 B11798063 Furan-2-yl(3-isopropyl-5-methylphenyl)methanol

Furan-2-yl(3-isopropyl-5-methylphenyl)methanol

Cat. No.: B11798063
M. Wt: 230.30 g/mol
InChI Key: ZXFLFEBKUJCOBI-UHFFFAOYSA-N
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Description

Furan-2-yl(3-isopropyl-5-methylphenyl)methanol is a substituted furan derivative featuring a methanol bridge connecting a furan ring to a 3-isopropyl-5-methylphenyl group. The compound’s structure combines aromatic and heterocyclic moieties, with the phenyl group bearing bulky alkyl substituents (isopropyl and methyl).

Properties

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

furan-2-yl-(3-methyl-5-propan-2-ylphenyl)methanol

InChI

InChI=1S/C15H18O2/c1-10(2)12-7-11(3)8-13(9-12)15(16)14-5-4-6-17-14/h4-10,15-16H,1-3H3

InChI Key

ZXFLFEBKUJCOBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(C2=CC=CO2)O)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(3-isopropyl-5-methylphenyl)methanol typically involves the reaction of furan derivatives with substituted benzaldehydes under specific conditions. One common method involves the use of a Grignard reagent, where the furan derivative reacts with a substituted benzaldehyde in the presence of a catalyst to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(3-isopropyl-5-methylphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols .

Scientific Research Applications

Furan-2-yl(3-isopropyl-5-methylphenyl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Furan-2-yl(3-isopropyl-5-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Table 1: Structural Features and Molecular Properties

Compound Name Substituents on Furan/Phenyl Molecular Formula Molecular Weight Key Functional Groups
This compound Phenyl: 3-isopropyl-5-methyl C₁₅H₁₈O₂ 230.30 (calc.) Furan, methanol, alkylphenyl
[5-Methyl-2-(trifluoromethyl)furan-3-yl]methanol (CAS 306935-04-6) Furan: 5-methyl, 2-CF₃ C₇H₇F₃O₂ 180.13 Furan, methanol, CF₃
3-Furanmethanol, 5-(4-chlorophenyl)-2-methyl (CAS 111808-94-7) Furan: 2-methyl; Phenyl: 4-Cl C₁₂H₁₁ClO₂ 222.67 Furan, methanol, chlorophenyl
(5-(1,3-Dioxolan-2-yl)furan-2-yl)methanol (DFM) Furan: 1,3-dioxolane ring C₈H₁₀O₄ 170.16 Furan, methanol, cyclic acetal

Key Observations:

  • Electronic Effects: Electron-withdrawing groups (e.g., CF₃ in or Cl in ) increase polarity and acidity of the methanol group, whereas alkyl groups in the target compound enhance lipophilicity.
  • Molecular Weight: The target compound has the highest molecular weight (230.30), likely leading to lower volatility compared to DFM (170.16) or the CF₃ derivative (180.13).

Reactivity and Stability

  • Acetalization vs. Etherification: DFM () is synthesized via acetalization of HMF, a process prone to etherification side reactions due to hydroxyl group reactivity. The target compound’s bulky phenyl group may suppress such side reactions by steric shielding of the methanol group.
  • Thermal Stability: Cyclic acetals like DFM () are thermally stable, making them suitable as fuel additives. The target compound’s stability in high-temperature applications remains unstudied but could be inferred to be moderate due to its aromatic backbone.

Biological Activity

Furan-2-yl(3-isopropyl-5-methylphenyl)methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its cytotoxic, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a furan ring attached to a phenyl group with isopropyl and methyl substituents. The presence of the furan moiety is significant as it has been associated with various biological activities, including anticancer effects.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic potential of furan derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

Table 1: Cytotoxic Activity of Furan Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)4.06Induces apoptosis via mitochondrial pathway
Compound BMCF-7 (Breast Cancer)2.96Inhibits tubulin polymerization
This compoundTBDTBDTBD

Note: The IC50 values indicate the concentration required to inhibit cell viability by 50%. The specific activity of this compound is yet to be determined through experimental studies.

The mechanisms by which furan derivatives exert their cytotoxic effects include:

  • Apoptosis Induction : Studies have shown that certain furan compounds can trigger apoptosis in cancer cells by upregulating pro-apoptotic proteins like p53 and Bax while downregulating anti-apoptotic proteins such as Bcl-2 .
  • Tubulin Polymerization Inhibition : Some furan derivatives exhibit potent inhibitory effects on tubulin polymerization, disrupting microtubule dynamics essential for cell division .

Antimicrobial Activity

Furan compounds also demonstrate antimicrobial properties. Research indicates that derivatives of furan can inhibit the growth of various bacterial strains.

Table 2: Antimicrobial Activity of Furan Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Furan AStaphylococcus aureus32 µg/mL
Furan BEscherichia coli64 µg/mL
This compoundTBD

Anti-inflammatory Properties

In addition to its cytotoxic and antimicrobial activities, furan derivatives have been investigated for their anti-inflammatory effects. Preliminary studies suggest that these compounds can modulate inflammatory pathways, potentially making them candidates for treating inflammatory diseases.

Case Studies and Research Findings

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of several furan derivatives on MCF-7 cells, revealing that certain compounds significantly reduced cell viability and induced apoptosis through mitochondrial pathways .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of various furan derivatives against common pathogens, demonstrating promising results that warrant further investigation into their clinical applications.
  • Inflammatory Response Modulation : Research has shown that furan-based compounds can reduce pro-inflammatory cytokine production in vitro, suggesting potential therapeutic applications in managing inflammatory disorders.

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